molecular formula C11H11N3O3S2 B2449614 N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide CAS No. 379255-18-2

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B2449614
CAS No.: 379255-18-2
M. Wt: 297.35
InChI Key: RVIPJODBXNVCTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

  • N-[2-(hydrazinecarbonyl)phenyl]benzenesulfonamide
  • N-[2-(hydrazinecarbonyl)phenyl]pyridine-2-sulfonamide
  • N-[2-(hydrazinecarbonyl)phenyl]furan-2-sulfonamide

Uniqueness: N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide is unique due to the presence of the thiophene ring , which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[2-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S2/c12-13-11(15)8-4-1-2-5-9(8)14-19(16,17)10-6-3-7-18-10/h1-7,14H,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIPJODBXNVCTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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